![molecular formula C23H40N8O6 B601677 Dipyridamole impurity B CAS No. 16908-47-7](/img/structure/B601677.png)
Dipyridamole impurity B
Overview
Description
Dipyridamole impurity B is an impurity standard of Dipyridamole . Dipyridamole is a medication with antiplatelet and vasodilator properties, commonly used in combination with other drugs for the prevention of blood clots following cardiac valve replacement surgery and to reduce the risk of stroke in certain individuals .
Synthesis Analysis
The chemical name for Dipyridamole impurity B is 2,2’,2",2’‘’,2’‘’‘,2’‘’‘’-[[8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol . The synthesis of Dipyridamole impurity B is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of Dipyridamole impurity B can be represented by the SMILES string: OCCN(CCO)C1=NC2=C(N3CCCCC3)N=C(N(CCO)CCO)N=C2C(N(CCO)CCO)=N1 .Physical And Chemical Properties Analysis
Dipyridamole impurity B has a molecular weight of 504.63 . The melting point is 165-166 °C (lit.) . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Stability Testing
This impurity is used in stability testing to monitor the degradation of dipyridamole over time. The presence of impurity B can indicate the breakdown of the drug under various conditions, which is essential for determining the shelf life of the product .
Pharmacokinetic Studies
In pharmacokinetic studies, Dipyridamole impurity B can be measured to understand the metabolism and excretion of dipyridamole. This helps in understanding how the drug interacts with the body and in optimizing dosage regimens .
Drug-Excipient Compatibility
Research into drug-excipient compatibility involves studying the interaction between dipyridamole and other substances in a formulationDipyridamole impurity B can form due to reactions with excipients like tartaric acid, affecting the drug’s stability and release .
Formulation Development
During the development of new formulations, identifying and quantifying Dipyridamole impurity B is essential. It helps in refining the process to minimize impurities and ensure a high-quality final product .
Regulatory Compliance
Regulatory agencies require the identification and control of impuritiesDipyridamole impurity B is one such impurity that must be monitored to comply with international standards like those set by the ICH and FDA .
Analytical Method Development
Developing analytical methods for detecting Dipyridamole impurity B is vital for the pharmaceutical industry. These methods are used to ensure that the impurity levels are within acceptable limits .
Research on Drug Interactions
Studying Dipyridamole impurity B can also provide insights into potential drug interactions. Understanding how dipyridamole interacts with other drugs can lead to safer and more effective medication regimens .
Mechanism of Action
Target of Action
Dipyridamole impurity B, also known as 2,2’,2’‘,2’‘’‘,2’‘’‘’‘,2’‘’‘’‘’ [8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol , is a derivative of Dipyridamole. Dipyridamole is known to inhibit both adenosine deaminase and phosphodiesterase . These enzymes are the primary targets of Dipyridamole and likely of its impurities as well.
Mode of Action
The interaction of Dipyridamole with its targets leads to the prevention of the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity . It’s plausible that Dipyridamole impurity B may have a similar mode of action, but specific studies on this impurity are needed to confirm this.
Biochemical Pathways
Dipyridamole affects the biochemical pathways related to platelet function and blood clotting. By inhibiting the degradation of cAMP, it impacts the signaling pathways that regulate these processes
Pharmacokinetics
Dipyridamole itself has a bioavailability of 37-66% , is almost completely bound to plasma proteins, and is metabolized in the liver . The pharmacokinetics of Dipyridamole impurity B may be influenced by these factors, but specific studies are needed to confirm this.
Result of Action
Dipyridamole itself inhibits platelet aggregation and causes vasodilation . It’s plausible that Dipyridamole impurity B may have similar effects, but specific studies are needed to confirm this.
Action Environment
The action of Dipyridamole impurity B may be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially affect its stability and efficacy . .
Safety and Hazards
properties
IUPAC Name |
2-[[2,6-bis[bis(2-hydroxyethyl)amino]-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N8O6/c32-12-6-29(7-13-33)21-19-18(24-23(27-21)31(10-16-36)11-17-37)20(28-4-2-1-3-5-28)26-22(25-19)30(8-14-34)9-15-35/h32-37H,1-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAFWTHGUALHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168643 | |
Record name | RA-136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16908-47-7 | |
Record name | RA-136 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016908477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RA-136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RA-136 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP11YEX8WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.